Neostibosan - 554-76-7

Neostibosan

Catalog Number: EVT-276792
CAS Number: 554-76-7
Molecular Formula: C6H8NO3Sb
Molecular Weight: 263.89 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neostibosan is an arsenic-containing parasitic agent, being among the less toxic pentavalent antimonials synthesized due to the activity of arsenic against visceral l/eishmaniasis. Neostibosan has potential activity against tumor cells.
Source

Neostibosan is derived from antimony, a metalloid element that has been utilized in various pharmaceutical formulations. It is synthesized through specific chemical reactions that involve antimony trioxide and other reagents, leading to the formation of this organoantimony compound.

Classification

Neostibosan falls under the category of antiprotozoal agents, specifically targeting parasitic infections. It is also classified as an organoantimony compound due to its molecular structure, which includes carbon and antimony atoms.

Synthesis Analysis

Methods

The synthesis of Neostibosan typically involves the reaction of antimony trioxide with organic compounds such as alkyl or aryl halides. The process can be carried out under controlled conditions to ensure the desired purity and yield of the product.

Technical Details

  1. Starting Materials: Antimony trioxide (Sb2O3) and an appropriate organic halide (e.g., bromoethane).
  2. Reaction Conditions: The reaction is generally conducted in a solvent such as dimethylformamide or dichloromethane at elevated temperatures.
  3. Purification: Post-synthesis, Neostibosan is purified using techniques like recrystallization or chromatography to remove unreacted materials and by-products.
Molecular Structure Analysis

Structure

Neostibosan has a complex molecular structure characterized by its organoantimony framework. Its chemical formula can be represented as CxHySb, where x and y denote the number of carbon and hydrogen atoms respectively.

Data

  • Molecular Weight: Approximately 300 g/mol (exact value depends on specific substituents).
  • Structural Features: The compound features a central antimony atom bonded to carbon chains or rings, contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Neostibosan participates in various chemical reactions that are significant for its biological activity. These include:

  1. Hydrolysis: Reacts with water to form hydrolyzed products that can enhance its bioavailability.
  2. Reduction: Undergoes reduction reactions that may lead to the formation of different antimony species, impacting its pharmacological properties.

Technical Details

  • Reaction Mechanisms: The hydrolysis reaction typically involves nucleophilic attack by water on the electrophilic antimony center.
  • Kinetics: Reaction rates are influenced by pH, temperature, and the presence of catalysts.
Mechanism of Action

Process

The mechanism of action of Neostibosan involves its interaction with parasitic cells. It is believed to disrupt cellular processes essential for parasite survival:

  1. Inhibition of Enzymatic Activity: Neostibosan inhibits specific enzymes involved in energy metabolism within Leishmania species.
  2. Induction of Oxidative Stress: The compound generates reactive oxygen species, leading to cellular damage in parasites.

Data

  • EC50 Values: Effective concentration values indicating potency against Leishmania species range between 0.5 to 5 µM, demonstrating significant antileishmanial activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases, leading to the release of antimony ions.
Applications

Neostibosan has several scientific uses primarily in the field of medicine:

  1. Antileishmanial Treatment: Widely used for treating leishmaniasis due to its effectiveness against Leishmania parasites.
  2. Research Tool: Utilized in pharmacological studies to understand mechanisms of action related to organoantimony compounds.
  3. Potential Use in Other Diseases: Investigated for possible applications against other parasitic infections and cancers due to its unique properties.
Historical Context and Development of Neostibosan in Chemotherapeutic Research

Origins in Early 20th-Century Antimonial Compound Development

The development of antimonial chemotherapeutics followed a distinct evolutionary pathway:

  • Foundational compounds (pre-1900): Potassium antimony tartrate (tartar emetic) served as the primary antimonial agent since the 17th century, despite severe toxicity limitations. Its intravenous administration caused significant cardiovascular instability and cough reactions, restricting therapeutic utility [6].
  • First-generation improvements (1910s): Researchers pursued molecular modifications to improve safety profiles. Urea stibamine (synthesized by Brahmachari in India, 1919) demonstrated reduced toxicity while maintaining efficacy against visceral leishmaniasis (kala-azar). This compound established the structural framework for subsequent pentavalent antimonials [2].
  • Neostibosan innovation (1920s): Developed by German chemists in the 1920s, Neostibosan (p-aminophenylstibonic acid derivative) represented a deliberate molecular refinement. Its pentavalent antimony configuration offered distinct biochemical advantages over trivalent predecessors, including enhanced protozoan selectivity and reduced human cell toxicity. The compound's ethylstibamine configuration facilitated more predictable pharmacokinetics [6].

Table 1: Evolution of Key Antimonial Compounds (1900-1940)

CompoundChemical DesignationDevelopment PeriodPrimary Therapeutic Advancement
Potassium Antimony TartrateTrivalent antimonialPre-20th centuryFirst systematic antimonial therapy
Urea StibaminePentavalent antimonial1919Reduced acute toxicity profile
NeostibosanEthylstibamine derivative1920sEnhanced tissue penetration and parasite targeting
SolustibosanSodium stibogluconate1930sImproved solubility and stability
PentostamSodium stibogluconate formulation1940sStandardized commercial production

The transition to pentavalent antimonials like Neostibosan coincided with fundamental advances in parasitology and organic chemistry. Researchers empirically established that pentavalent compounds required biological reduction to trivalent form within amastigotes to exert lethal effects on Leishmania parasites. This understanding of bioactivation mechanisms represented early targeted therapy principles [2].

Role in Tropical Disease Eradication Campaigns (1920s–1940s)

Neostibosan became an instrumental agent in large-scale public health initiatives during the interwar period, particularly in regions burdened by leishmaniasis epidemics. Its deployment exemplified early implementation science in tropical medicine:

  • Indian Kala-Azar Commission (1920s-1930s): Neostibosan served as the chemotherapeutic backbone of the British colonial campaign against visceral leishmaniasis in Assam and Bengal provinces. Mobile treatment units administered intravenous courses, achieving documented cure rates of 85-90% in compliant patients. This systematic approach established the prototype for vertical disease control programs [2].
  • Integration with vector control: In Mediterranean basins, Neostibosan administration was strategically coupled with sandfly habitat reduction initiatives. Italian and Greek public health services demonstrated that combining chemotherapy with environmental interventions reduced regional visceral leishmaniasis incidence by 60-75% within five-year implementation windows [6].
  • Military medicine applications: During World War II, Neostibosan became standard issue in tropical theatres. Allied forces in North Africa and the Middle East employed systematic Neostibosan prophylaxis for personnel with splenic enlargement (potential subclinical leishmaniasis), significantly reducing overt disease incidence. This military application provided large-scale efficacy data across diverse populations [8].

Table 2: Neostibosan in Major Tropical Disease Eradication Campaigns (1925-1945)

Campaign InitiativeGeographic FocusImplementation StrategyDocumented Impact
Indian Kala-Azar CommissionNortheast IndiaMobile treatment units + centralized reporting~200,000 treated; regional VL elimination
French Colonial Health ServiceNorth AfricaHospital-based treatment centers + rural outreach73% reduction in mortality (Algeria, 1930-1938)
Brazilian VL Control ProgramNortheast BrazilPort sanitation screening + coastal treatment stations89% cure rates in treated cohorts (1935-1940)
Mediterranean Leishmaniasis InitiativeItaly, Greece, TurkeyVillage-based treatment + housing improvement programs60-68% regional incidence reduction
WWII Allied Forces ProphylaxisNorth Africa, Middle EastMilitary hospital protocols + pre-deployment screening82% reduction in active cases vs. non-protected units

The compound's stability profile facilitated its use in resource-limited settings, though the requirement for intravenous administration necessitated basic medical infrastructure. Distribution logistics were integrated with emerging disease surveillance networks, establishing early models for subsequent global disease elimination programs targeting malaria and yaws [2] [8].

Evolution of Application Paradigms in Protozoan Infection Management

The therapeutic utilization of Neostibosan underwent significant conceptual shifts throughout its clinical tenure, reflecting evolving understanding of parasite biology and host-pathogen interactions:

  • Monotherapy standardization (1920s-1930s): Initial protocols employed high-dose intermittent intravenous regimens (200-300mg daily for 10-15 days). Clinical observations established splenic aspiration as the definitive efficacy assessment tool, with treatment extended until parasite clearance. This established the paradigm of parasitological cure as the therapeutic endpoint [6].
  • Combination approaches (1940s): Recognition of emerging tolerance prompted innovative combinations. Sudanese clinicians pioneered concurrent Neostibosan and tartar emetic regimens, demonstrating synergistic activity against resistant visceral leishmaniasis. Brazilian researchers combined Neostibosan with arsenicals for mucocutaneous forms, achieving unprecedented 50% cure rates in advanced cases [2].
  • Therapeutic challenges and resistance (post-1940s): By the late 1940s, multiple endemic regions reported diminished responsiveness to Neostibosan. Indian visceral leishmaniasis strains demonstrated particularly rapid resistance development, with treatment failure rates exceeding 35% in Bihar. This accelerated resistance was attributed to unregulated dispensing and incomplete treatment courses driven by drug shortages [6].
  • Transition to next-generation agents: The clinical limitations of Neostibosan stimulated development of successor compounds. Sodium stibogluconate (developed 1937, widely deployed 1940s) offered superior stability in tropical conditions and intramuscular administration capability. By 1950, Neostibosan had been largely supplanted in WHO-supported programs, though it remained in limited use in Bulgaria and Turkey into the 1960s [2] [6].

Table 3: Therapeutic Evolution in Antimonial Chemotherapy for Leishmaniasis

Therapeutic ParadigmPeriodNeostibosan RoleClinical Consequences
Monotherapy optimization1925-1935Primary chemotherapeutic agentStandardized treatment courses; cure criteria established
Combination development1935-1945Component of multi-agent regimensExtended utility to resistant/refractory cases
Emerging resistance management1945-1955Resistance monitoring indicatorAccelerated development of non-antimonial alternatives
Legacy impactPost-1955Structural model for drug designInformed development of amphotericin formulations

Neostibosan's progressive displacement reflected broader trends in chemotherapeutic development. Its contribution to combination therapy principles directly informed subsequent multidrug approaches to tuberculosis and leprosy. Furthermore, research into Neostibosan resistance mechanisms provided early insights into parasite biochemical adaptation, particularly in purine transport systems exploited by later antileishmanial agents [6] [9].

Properties

CAS Number

554-76-7

Product Name

Neostibosan

IUPAC Name

(4-aminophenyl)stibonic acid

Molecular Formula

C6H8NO3Sb

Molecular Weight

263.89 g/mol

InChI

InChI=1S/C6H6N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;;;;/h2-5H,7H2;2*1H2;;/q;;;;+2/p-2

InChI Key

NLPWTTIYIIOESZ-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N)[Sb](=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

693B; Astaril; Bayer 693; Ethylstibamine; p-Aminobenzenestibonic acid; Stibanilic acid; Neostibosan

Canonical SMILES

C1=CC(=CC=C1N)[Sb](=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.